molecular formula C32H36N2O5 B1259569 chaetoglobosin C

chaetoglobosin C

Cat. No. B1259569
M. Wt: 528.6 g/mol
InChI Key: RIZAHVBYKWUPHQ-GNNSKLCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

chaetoglobosin C is a natural product found in Calonectria kyotensis and Chaetomium with data available.

Scientific Research Applications

Anticancer Properties

Chaetoglobosin C and its derivatives have been studied for their anticancer potential. For instance, compounds derived from chaetoglobosin showed significant cytotoxicities against human MDA-MB-231 cancer cells, indicating their potential as anticancer agents (Yang et al., 2018). Chaetoglobosin U, a cytochalasan-based alkaloid, exhibited cytotoxic activity against the human nasopharyngeal epidermoid tumor KB cell line (Ding et al., 2006).

Immunomodulatory Effects

Research has revealed the immunomodulatory properties of chaetoglobosin derivatives. For example, Chaetoglobosin F inhibits the maturation and immunostimulatory function of dendritic cells, suggesting potential applications in controlling autoimmune and/or inflammatory diseases (Hua et al., 2013).

Antimicrobial and Antifungal Activities

Chaetoglobosin derivatives exhibit notable antifungal activity. A study reported that several chaetoglobosin compounds inhibited the plant pathogenic fungus R. solani, suggesting their use as antifungal agents (Huang et al., 2016).

Agricultural Applications

In agriculture, this compound derivatives have shown potential in biocontrol applications. For example, chaetoglobosin A exhibits potential in biocontrol of nematodes and pathogenic fungi (Xiang et al., 2021).

Production and Biosynthesis

Studies on this compound have also focused on improving its production and understanding its biosynthesis. For instance, research on the CgMfs1 gene in Chaetomium globosum showed its crucial role in the transportation and production of chaetoglobosin A (Zhao et al., 2022). Another study identified a novel regulatory gene, Cghd I, which negatively regulates the synthesis of chaetoglobosin A, providing insights for obtaining high-yield strains (Jiang et al., 2020).

properties

Molecular Formula

C32H36N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

(1R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24,27,29,33H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14+/t17-,19-,22-,24-,27-,29-,31+,32+/m0/s1

InChI Key

RIZAHVBYKWUPHQ-GNNSKLCBSA-N

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C

synonyms

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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